Altropane I-123

Übersicht

Beschreibung

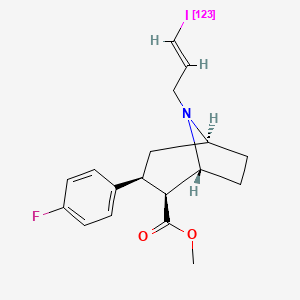

Altropane I-123 (2β-carbomethoxy-3β-(4-fluorophenyl)-N-(1-iodoprop-1-en-3-yl)nortropane) is a radiopharmaceutical used in single-photon emission computed tomography (SPECT) imaging to assess dopamine transporter (DAT) density in the striatum. It binds selectively to DATs, enabling the differentiation of Parkinsonian syndromes (PS), such as Parkinson’s disease (PD), from non-Parkinsonian movement disorders like essential tremor .

Key characteristics include:

- High Selectivity: Altropane exhibits a 25-fold selectivity for DAT over serotonin transporters (SERT), minimizing off-target binding .

- Rapid Kinetics: Striatal uptake peaks within 30 minutes post-injection, allowing imaging within 2 hours .

- Sensitivity: Detects neuronal loss as low as 30% in early-stage PD, making it a valuable diagnostic tool .

Vorbereitungsmethoden

Precursor Synthesis and Radiolabeling Strategies

Precursor Design for Electrophilic Iodination

Altropane’s synthesis begins with a non-radioactive precursor, typically 2β-carbomethoxy-3β-(4-trimethylstannylphenyl)tropane. This precursor enables electrophilic iododestannylation, where iodine-123 replaces the stannyl group via an iodonium ion intermediate . The reaction is conducted in acidic conditions (pH 2–3) using chloramine-T or peracetic acid as oxidizing agents to generate the electrophilic iodine species . Precursor purity (>98%) is critical to minimize side reactions, as impurities can lead to undesired byproducts such as free iodide .

Radiolabeling Optimization

The iodination efficiency depends on reaction time, temperature, and solvent composition. A study comparing ethanol and acetonitrile as solvents found that ethanol yields higher RCP (95–97%) due to improved solubility of the hydrophobic tropane derivative . Reaction times exceeding 10 minutes at 80°C risk precursor decomposition, whereas shorter durations (5–7 minutes) maximize labeling efficiency . Post-reduction with sodium metabisulfite quenches unreacted oxidizing agents, preventing subsequent radiolytic damage .

Purification and Formulation

Solid-Phase Extraction (SPE) for Purification

Crude reaction mixtures are purified using C18 SPE cartridges to separate Altropane I-123 from unreacted precursor and ionic impurities . Elution with 70% ethanol removes non-polar contaminants, while the final product is recovered in >99% radiochemical purity after evaporation and reconstitution in sterile saline .

Stabilization Against Radiolysis

Gentisic acid (2,5-dihydroxybenzoic acid) has emerged as the preferred stabilizer for this compound, replacing ascorbic acid due to its superior performance under autoclave sterilization and long-term storage . At concentrations of 0.13–0.34% w/v in phosphate buffer (pH 5.8), gentisic acid reduces free iodide formation from 4–5% to 2–3% over 48 hours . This stabilization occurs via free radical scavenging, neutralizing hydroxyl and superoxide radicals generated by water radiolysis .

Table 1: Comparison of Stabilizers for this compound

| Stabilizer | Concentration (% w/v) | Free Iodide at 48 Hours (%) | Discoloration After Autoclaving |

|---|---|---|---|

| Gentisic Acid | 0.20 | 2.3 | None |

| Ascorbic Acid | 0.20 | 4.7 | Severe (browning) |

| Benzyl Alcohol | 0.50 | 3.8 | Mild (yellowing) |

Ethanol-Phosphate Buffer Systems

Solvent Composition and Stability

A biocompatible carrier medium of 8% ethanol and 92% phosphate buffer (pH 5.8) optimizes this compound’s solubility and stability . Ethanol minimizes aqueous radiolysis by reducing water content, while the phosphate buffer maintains physiological compatibility. At RAC values of 74–185 MBq/mL, this formulation retains >90% RCP for 24 hours at room temperature .

Impact of Radioactive Concentration

Higher RAC accelerates radiolytic degradation due to increased ionizing radiation exposure. For example, at 925 MBq/mL, RCP drops to 85% within 6 hours without stabilizers . Gentisic acid mitigates this effect, maintaining RCP >90% even at 500 MBq/mL .

Terminal Sterilization and Packaging

Autoclave Compatibility

Gentisic acid’s thermal stability allows terminal sterilization via autoclaving (121°C for 15 minutes), unlike ascorbic acid, which decomposes under these conditions . Argon purging before sealing prevents oxidative degradation, ensuring sterility and visual clarity .

Single-Dose Vial Configurations

This compound is dispensed in septum-sealed vials with Teflon-coated stoppers, permitting multiple withdrawals without compromising sterility . Each vial contains 185–370 MBq (5–10 mCi) at calibration time, with a shelf-life of 24 hours post-reconstitution .

Quality Control and Analytical Methods

Radiochemical Purity Assays

High-performance liquid chromatography (HPLC) with UV (254 nm) and gamma detectors quantifies this compound and impurities. A C18 column and isocratic elution with acetonitrile:phosphate buffer (65:35) achieve baseline separation of free iodide and precursor .

Residual Solvent Analysis

Gas chromatography (GC) ensures ethanol residues remain <10% v/v, complying with ICH Q3C guidelines .

Analyse Chemischer Reaktionen

Stabilization Against Radiolysis

Altropane I-123 degrades via radiolysis due to high-energy gamma emissions. Gentisic acid (2,5-dihydroxybenzoic acid) is used as a stabilizer to scavenge free radicals.

Stabilization Data

| Parameter | Gentisic Acid (0.13% w/v) | Ascorbic Acid (0.1% w/v) |

|---|---|---|

| Radiochemical Purity (RCP) at 24h | 97.5% ± 0.5 | 95.0% ± 1.0 |

| Free at 24h | 2.3% ± 0.3 | 4.8% ± 0.5 |

| pH Stability Range | 5.0–8.5 | 4.5–7.0 |

- Mechanism : Gentisic acid donates hydrogen atoms to neutralize hydroxyl radicals () and hydrated electrons () .

- Optimized Concentration : 0.13–0.34% w/v gentisic acid in phosphate buffer (pH 5.8 ± 0.1) ensures stability for >46 hours at room temperature .

In Vivo Biochemical Interactions

After administration, this compound binds reversibly to DAT in the striatum. Key interactions include:

- Binding Affinity : for human DAT, ensuring high target specificity .

- Metabolism : Hepatic glucuronidation followed by renal excretion (<5% intact compound in urine at 24h) .

Degradation Pathways

- Hydrolysis : Ester groups in the tropane structure are susceptible to enzymatic hydrolysis in plasma.

- Deiodination : may dissociate under acidic conditions (pH <4.5), releasing free iodide .

Critical Reaction Parameters

| Factor | Optimal Condition | Impact on Stability |

|---|---|---|

| pH | 5.8–7.4 | Prevents deiodination |

| Ethanol Content | ≤8% v/v | Reduces radiolytic cleavage |

| Oxygen Exclusion | Argon purging | Minimizes oxidation |

Comparative Stabilizers

Gentisic acid outperforms traditional stabilizers like ascorbic acid due to:

Wissenschaftliche Forschungsanwendungen

Altropan I-123 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Tracer in chemischen Reaktionen verwendet, um Reaktionsmechanismen und -wege zu untersuchen.

Biologie: Wird zur Untersuchung von Dopamin-Transportern und ihrer Rolle in neurologischen Prozessen eingesetzt.

Medizin: Wird in der Diagnostik der Parkinson-Krankheit und anderer neurologischer Störungen durch SPECT-Bildgebung eingesetzt.

Industrie: Anwendung bei der Entwicklung neuer diagnostischer Werkzeuge und Bildgebungsmittel

5. Wirkmechanismus

Altropan I-123 übt seine Wirkung aus, indem es selektiv an den Dopamin-Transporter im Gehirn bindet. Die hohe Affinität der Verbindung zum Dopamin-Transporter ermöglicht es ihr, als Marker für Dopamin-Neuronen zu dienen. Wenn Iod-123 zerfällt, emittiert es Gammastrahlen, die mit der SPECT-Bildgebung detektiert werden können und eine visuelle Darstellung der Verteilung des Dopamin-Transporters im Gehirn liefern. Dieser Mechanismus ist besonders nützlich bei der Diagnose der Parkinson-Krankheit, bei der es zu einer deutlichen Reduktion der dopaminergen Neuronen kommt .

Wirkmechanismus

Altropane I-123 exerts its effects by binding selectively to the dopamine transporter in the brain. The compound’s high affinity for the dopamine transporter allows it to act as a marker for dopamine neurons. When Iodine-123 decays, it emits gamma rays that can be detected through SPECT imaging, providing a visual representation of dopamine transporter distribution in the brain. This mechanism is particularly useful in diagnosing Parkinson’s disease, where there is a marked reduction in dopaminergic neurons .

Vergleich Mit ähnlichen Verbindungen

Altropane I-123 vs. Ioflupane I-123 (DaTscan)

Key Differences :

- Altropane’s superior selectivity and faster kinetics reduce scan time and improve specificity for DAT .

This compound vs. F-18 FDOPA

Key Differences :

- Altropane directly measures DAT availability, while FDOPA reflects dopaminergic neuron activity, making them complementary in PD evaluation .

- FDOPA’s reliance on PET limits accessibility compared to SPECT-based Altropane .

This compound vs. Cocaine Analogs (RTI-55, RTI-82)

Key Differences :

- Altropane’s structural modifications (direct tropane-phenyl linkage) enhance DAT affinity and selectivity compared to cocaine derivatives .

- Cocaine analogs lack clinical utility due to poor selectivity and regulatory restrictions .

Research Findings and Clinical Implications

- Accuracy: Altropane SPECT correlates with post-mortem DAT loss in PD patients, validating its diagnostic reliability .

- Efficiency : Metabolite analysis shows 80% of Altropane remains intact 60 minutes post-injection, ensuring robust imaging signals .

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for validating Altropane I-123 SPECT templates in Parkinsonian syndrome research?

To validate SPECT templates, researchers should employ high-resolution imaging devices and compare normalization methods. For example, anatomical normalization using MRI co-registration (MRI-based method) can be contrasted with direct normalization via an this compound-specific template. This ensures template reliability across diverse cohorts, including age-matched controls and patients with cerebral atrophy . Quantitative validation metrics, such as specific-to-nonspecific binding ratios, should be derived using regions of interest (ROIs) on normalized SPECT images to assess striatal dopamine transporter density.

Q. How should partial volume effect (PVE) correction be integrated into this compound SPECT analysis to improve data accuracy?

PVE correction is critical due to the limited spatial resolution of SPECT scanners, especially in thin cortical structures. Researchers should apply voxel-based statistical parametric mapping (SPM) with PVE correction algorithms, such as point-spread function (PSF) modeling or geometric transfer matrix approaches. These corrections mitigate blurring artifacts, enabling precise quantification of central benzodiazepine receptor (CBR) binding or dopamine transporter density .

Q. What experimental protocols are essential for dual-radionuclide imaging involving this compound and Tc-99m?

Simultaneous imaging requires energy-based scatter correction methods like the FiveEW technique. Researchers must define distinct energy windows for each isotope (e.g., 159 keV for I-123, 140 keV for Tc-99m) and use Butterworth filtering to reduce crosstalk. Validation should include phantom studies to quantify percentage errors in primary counts and optimize photopeak count ratios (e.g., 5:5 to 9:1) .

Advanced Research Questions

Q. How can statistical parametric mapping (SPM) resolve contradictions in this compound SPECT data between Parkinsonian patients and controls?

Q. What methodological refinements are needed for patient-specific I-123 dosimetry in hybrid SPECT/CT imaging?

Monte Carlo simulations should be applied to model absorbed doses in tumors and organs at risk (e.g., liver, lungs). Key parameters include biological washout rates (Table 1 in ) and voxel-based activity distributions. Researchers must validate dosimetric accuracy using clinical retrospective data and address deadtime correction errors in high-activity scenarios .

Q. How do phase III trial designs for this compound address sensitivity limitations in detecting early Parkinsonian neuron loss?

Trials should incorporate stratified sampling to include patients with <30% neuron loss, validated via postmortem histopathology. Imaging protocols must standardize acquisition time points (e.g., 24 hours post-injection) and use receiver operating characteristic (ROC) curves to quantify diagnostic accuracy against non-Parkinsonian controls .

Q. What strategies optimize this compound binding affinity comparisons in DAT ligand clusters?

Cluster ligands by structural features (e.g., tropane-phenyl ring distance) and use competitive binding assays with DAT-selective radioligands (e.g., RTI-55). Affinity data should be normalized to cocaine analogs, with IC50 values reported for DAT, SERT, and NET to confirm selectivity .

Q. Data Analysis and Contradiction Management

Q. How should researchers reconcile discrepancies between PVE-corrected and uncorrected SPECT datasets?

Conduct sensitivity analyses by comparing both datasets in SPM. Significant differences (e.g., p < 0.001 cluster-level) in striatal binding potential (BP) indicate PVE correction necessity. Report effect sizes and regional gray matter concentration (rGMC) correlations to contextualize findings .

Q. What computational pipelines are recommended for cross-study validation of this compound pharmacokinetic models?

Use open-source tools like PMOD or 3D-SSP to harmonize kinetic parameters (e.g., k3 for DAT binding). Validate models against independent cohorts using Akaike information criterion (AIC) scores and bootstrap resampling to quantify uncertainty .

Eigenschaften

CAS-Nummer |

208517-65-1 |

|---|---|

Molekularformel |

C18H21FINO2 |

Molekulargewicht |

425.3 g/mol |

IUPAC-Name |

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(E)-3-(123I)iodanylprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2+/t14-,15+,16+,17-/m0/s1/i20-4 |

InChI-Schlüssel |

GTQLIPQFXVKRKJ-HYRAKNMCSA-N |

SMILES |

COC([C@@H]1[C@H]2CC[C@@H](C[C@@H]1c3ccc(F)cc3)N2C/C=C/[123I])=O |

Isomerische SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2C/C=C/[123I])C[C@@H]1C3=CC=C(C=C3)F |

Kanonische SMILES |

COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Altropane I-123 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.